molecular formula C8H3ClNNaO2S B3024111 Sodium 5-chlorobenzo[D]thiazole-2-carboxylate CAS No. 857081-42-6

Sodium 5-chlorobenzo[D]thiazole-2-carboxylate

Cat. No.: B3024111
CAS No.: 857081-42-6
M. Wt: 235.62
InChI Key: NZPDPJARYQCYBZ-UHFFFAOYSA-M
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Description

Sodium 5-chlorobenzo[D]thiazole-2-carboxylate: is a chemical compound with the molecular formula C8H3ClNNaO2S and a molecular weight of 235.63 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-chlorobenzo[D]thiazole-2-carboxylate typically involves the reaction of 5-chlorobenzo[D]thiazole-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-chlorobenzo[D]thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Sodium 5-chlorobenzo[D]thiazole-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds, which are important in medicinal chemistry .

Biology: In biological research, this compound is used to study the interactions of thiazole derivatives with biological targets. It has been investigated for its potential antimicrobial and antifungal properties .

Medicine: The compound has shown promise in the development of new pharmaceuticals, particularly as an antimicrobial agent. Its unique structure allows it to interact with bacterial and fungal enzymes, inhibiting their activity .

Industry: In industrial applications, this compound is used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it useful in various industrial processes .

Mechanism of Action

The mechanism of action of Sodium 5-chlorobenzo[D]thiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring in the compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal effects, where the compound disrupts the normal function of microbial enzymes .

Comparison with Similar Compounds

  • Sodium benzo[D]thiazole-2-carboxylate
  • Sodium 5-methylbenzo[D]thiazole-2-carboxylate
  • Sodium 5-bromobenzo[D]thiazole-2-carboxylate

Uniqueness: Sodium 5-chlorobenzo[D]thiazole-2-carboxylate is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it more versatile in synthetic applications compared to its analogs .

Properties

IUPAC Name

sodium;5-chloro-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S.Na/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPDPJARYQCYBZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClNNaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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